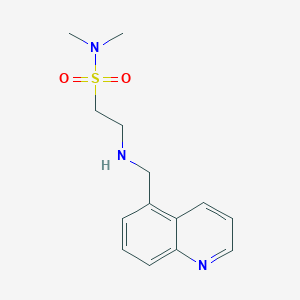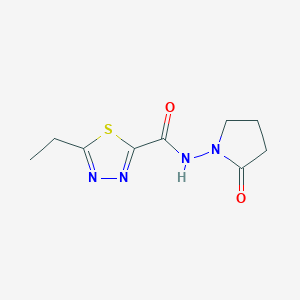
4-(2-acetamidoacetyl)-N-(2-propan-2-yloxyethyl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-acetamidoacetyl)-N-(2-propan-2-yloxyethyl)-1,4-diazepane-1-carboxamide, commonly known as APDC, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. APDC belongs to the family of diazepanes, which are cyclic compounds containing two nitrogen atoms in their ring structure.
Applications De Recherche Scientifique
APDC has been studied extensively for its potential as a therapeutic agent in various disease models. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. APDC has also been investigated for its role in modulating the immune system and as a potential treatment for autoimmune diseases.
Mécanisme D'action
The exact mechanism of action of APDC is not fully understood, but it is thought to act through the inhibition of various enzymes and signaling pathways. APDC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
APDC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). APDC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, APDC has been shown to modulate the immune system by promoting the differentiation of regulatory T cells and reducing the activity of effector T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using APDC in lab experiments is its relatively low toxicity compared to other therapeutic agents. APDC has also been shown to have a high degree of selectivity for its target enzymes and pathways, which reduces the risk of off-target effects. However, one limitation of using APDC in lab experiments is its low solubility in aqueous solutions, which can limit its effectiveness in certain assays.
Orientations Futures
There are several potential future directions for research involving APDC. One area of interest is the development of APDC analogs with improved solubility and efficacy. Another area of interest is the investigation of APDC in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of APDC and its potential as a therapeutic agent in various disease models.
Méthodes De Synthèse
The synthesis of APDC involves the reaction of 1,4-diazepane-1-carboxylic acid with N-(2-propan-2-yloxyethyl) acetamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of APDC, which can be purified by column chromatography. The yield of APDC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
IUPAC Name |
4-(2-acetamidoacetyl)-N-(2-propan-2-yloxyethyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4/c1-12(2)23-10-5-16-15(22)19-7-4-6-18(8-9-19)14(21)11-17-13(3)20/h12H,4-11H2,1-3H3,(H,16,22)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRFSTLXMPVAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)N1CCCN(CC1)C(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)
![3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline](/img/structure/B7358978.png)
![1-[4-[4-(Dimethylamino)-4-ethylpiperidin-1-yl]-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7358980.png)
![[2-(Difluoromethyl)-2-methylmorpholin-4-yl]-(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanone](/img/structure/B7358988.png)
![2-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonylamino)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7358991.png)
![(2S,6R)-6-methyl-4-[3-[(4-nitrobenzoyl)amino]propanoyl]morpholine-2-carboxylic acid](/img/structure/B7358997.png)

![1-[4-ethyl-2-methyl-5-(2-piperidin-2-yl-1,3-thiazol-4-yl)-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359008.png)
![1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7359016.png)
![[1-(2-Hydroxypropyl)triazol-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7359028.png)
![3-[[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]amino]-2-cyclopentyl-3-oxopropanoic acid](/img/structure/B7359039.png)

![2-[5-(4-Ethylphenyl)-1,2-oxazole-3-carbonyl]-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B7359061.png)
![tert-butyl (2S,4S)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B7359071.png)